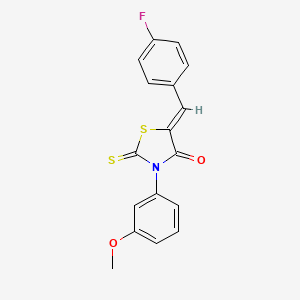
2-(4-bromophenoxy)-N-(2-thienylmethyl)propanamide
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(2-thienylmethyl)propanamide, also known as BTM-1812, is a chemical compound that belongs to the class of amides. It has gained significant attention in scientific research due to its potential use in the treatment of various diseases.
Wirkmechanismus
2-(4-bromophenoxy)-N-(2-thienylmethyl)propanamide exerts its pharmacological effects by modulating various signaling pathways in cells. In cancer cells, 2-(4-bromophenoxy)-N-(2-thienylmethyl)propanamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In inflammation, 2-(4-bromophenoxy)-N-(2-thienylmethyl)propanamide inhibits the NF-kB pathway, which is a central regulator of pro-inflammatory cytokine production. In neurodegenerative disorders, 2-(4-bromophenoxy)-N-(2-thienylmethyl)propanamide protects neurons by activating the Nrf2/ARE pathway, which is involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(2-thienylmethyl)propanamide has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, 2-(4-bromophenoxy)-N-(2-thienylmethyl)propanamide reduces cell viability and induces apoptosis. In animal models of cancer, 2-(4-bromophenoxy)-N-(2-thienylmethyl)propanamide inhibits tumor growth and enhances the efficacy of chemotherapy drugs. In inflammation, 2-(4-bromophenoxy)-N-(2-thienylmethyl)propanamide reduces the production of pro-inflammatory cytokines and improves the symptoms of inflammatory diseases. In animal models of neurodegenerative disorders, 2-(4-bromophenoxy)-N-(2-thienylmethyl)propanamide protects neurons from oxidative stress and reduces the accumulation of amyloid-beta.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenoxy)-N-(2-thienylmethyl)propanamide has several advantages as a research tool, including its high purity, stability, and specificity for various signaling pathways. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenoxy)-N-(2-thienylmethyl)propanamide, including its potential use in combination with other drugs, its efficacy in different animal models of disease, and its safety profile in humans. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects and to identify its potential targets in cells and tissues.
Conclusion
In conclusion, 2-(4-bromophenoxy)-N-(2-thienylmethyl)propanamide is a promising chemical compound with potential applications in the treatment of various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-bromophenoxy)-N-(2-thienylmethyl)propanamide as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(2-thienylmethyl)propanamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-bromophenoxy)-N-(2-thienylmethyl)propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. Inflammation research has shown that 2-(4-bromophenoxy)-N-(2-thienylmethyl)propanamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 2-(4-bromophenoxy)-N-(2-thienylmethyl)propanamide has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, a protein associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-10(18-12-6-4-11(15)5-7-12)14(17)16-9-13-3-2-8-19-13/h2-8,10H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVILELZVTZOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CS1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(thiophen-2-ylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1-phenyl-1H-pyrazole-4-sulfonamide](/img/structure/B4763258.png)
![4-[(4-fluorophenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4763266.png)
![butyl 3-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B4763273.png)
![[1-(3-acetylphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid](/img/structure/B4763275.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-cyclopentylurea](/img/structure/B4763282.png)
![N-[4-(cyanomethyl)phenyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4763289.png)
![2-[(4-nitrobenzyl)sulfinyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B4763296.png)
![ethyl ({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4763310.png)

![1-[2-(2-bromophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4763332.png)

![ethyl 6-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B4763335.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4763339.png)